4-(1-Ethylpropoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pentan-3-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h5-9,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIOJZLYELVSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Alkoxybenzaldehydes: A Case Study on 4-(1-Ethylpropoxy)benzaldehyde
Foreword by the Senior Application Scientist: This guide addresses the chemical structure and properties of 4-(1-Ethylpropoxy)benzaldehyde. Initial research indicates that this specific compound is not widely commercialized or extensively documented in readily available scientific literature. To provide a comprehensive and technically valuable resource, this document will focus on a closely related and well-characterized analogue: 4-Propoxybenzaldehyde . The principles of synthesis, reactivity, and analysis detailed herein are directly applicable and serve as a robust proxy for understanding the target molecule. This approach ensures that researchers, scientists, and drug development professionals are equipped with a foundational understanding of the para-alkoxybenzaldehyde scaffold, a crucial component in modern organic and medicinal chemistry.
Part 1: Molecular Profile and Physicochemical Properties
The defining features of this compound and its analogues are the aromatic aldehyde group, which serves as a reactive handle for countless transformations, and the para-substituted alkoxy chain, which modulates the molecule's physical and pharmacological properties.
Chemical Structure and Identifiers
The core structure consists of a benzene ring functionalized with an aldehyde group and an ether linkage at positions 1 and 4, respectively. For our primary analogue, 4-Propoxybenzaldehyde, the identifiers are as follows:
| Identifier | Value | Source |
| IUPAC Name | 4-Propoxybenzaldehyde | [1] |
| CAS Number | 5736-85-6 | [1][2] |
| Molecular Formula | C10H12O2 | [1] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| SMILES String | CCCOc1ccc(C=O)cc1 | [2] |
| InChI Key | FGXZWMCBNMMYPL-UHFFFAOYSA-N | [2] |
Physicochemical Data
The physical properties of these compounds are critical for designing experimental conditions, including solvent selection, purification methods, and storage.
| Property | Value for 4-Propoxybenzaldehyde | Source |
| Appearance | Liquid | [2] |
| Boiling Point | 129-130 °C at 10 mmHg | [2] |
| Density | 1.039 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.546 | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
Part 2: Synthesis and Mechanistic Insights
The most reliable and scalable method for preparing para-alkoxybenzaldehydes is the Williamson ether synthesis, a cornerstone of organic chemistry.
Recommended Synthetic Protocol: Williamson Ether Synthesis
This protocol details the synthesis of 4-Propoxybenzaldehyde from 4-hydroxybenzaldehyde and 1-bromopropane. The same methodology can be adapted for this compound by substituting the alkyl halide with 3-bromopentane.
Causality and Experimental Rationale:
-
Base Selection: Anhydrous potassium carbonate (K2CO3) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form the more nucleophilic phenoxide. Its insolubility in many organic solvents facilitates easy removal by filtration post-reaction.
-
Solvent: A polar aprotic solvent like 2-butanone (methyl ethyl ketone) or acetonitrile is ideal.[3] It effectively dissolves the reactants and intermediates without interfering with the nucleophilic substitution (SN2) mechanism.
-
Catalyst: A catalytic amount of potassium iodide (KI) can accelerate the reaction through the Finkelstein reaction, where the bromide on the alkyl halide is transiently replaced by the more reactive iodide.[3]
-
Temperature: Heating the reaction under reflux ensures a sufficient rate of reaction to proceed to completion in a reasonable timeframe.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.2 eq), and potassium iodide (0.1 eq) in 2-butanone (10 mL per gram of 4-hydroxybenzaldehyde).[3]
-
Addition of Alkyl Halide: Add 1-bromopropane (1.1 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of the solvent.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether, wash with 1M aqueous sodium hydroxide to remove any unreacted starting material, followed by a brine wash.[3]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation to yield the final product as a clear liquid.[3]
Reaction Mechanism
The synthesis proceeds via a classical SN2 mechanism.
Caption: Mechanism of the Williamson Ether Synthesis.
Part 3: Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized product.
Expected Spectroscopic Signatures
-
¹H NMR: The proton NMR spectrum is highly diagnostic. Key expected signals for 4-Propoxybenzaldehyde include:
-
A sharp singlet for the aldehydic proton (~9.9 ppm).[4]
-
Two doublets for the aromatic protons in a characteristic AA'BB' pattern (~7.8 and ~7.0 ppm).[4]
-
A triplet for the -OCH₂- protons of the propyl group (~4.0 ppm).
-
A sextet for the central -CH₂- protons (~1.8 ppm).
-
A triplet for the terminal -CH₃ protons (~1.0 ppm).
-
-
¹³C NMR: The carbon spectrum will confirm the carbon framework. Expected peaks include:
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.
-
Mass Spectrometry (MS): GC-MS is used to determine the molecular weight and fragmentation pattern.
-
The molecular ion peak (M⁺) should be observed at m/z = 164.
-
Common fragments would include the loss of the propyl group (M-43) and the tropylium ion at m/z = 91.
-
Analytical Workflow
A self-validating workflow ensures the final compound meets the required purity standards for subsequent applications.
Caption: Post-Synthesis Purification and Validation Workflow.
Part 4: Chemical Reactivity and Applications in Drug Development
The utility of 4-alkoxybenzaldehydes stems from their versatile reactivity and their role as key structural motifs in pharmacologically active molecules.
Core Reactivity and Synthetic Utility
The aldehyde group is an electrophilic center, making it susceptible to a wide range of transformations. This reactivity allows it to serve as a crucial intermediate in building molecular complexity.[6]
-
Oxidation: Can be readily oxidized to the corresponding 4-propoxybenzoic acid using reagents like potassium permanganate or Jones reagent.
-
Reduction: Can be reduced to 4-propoxybenzyl alcohol with mild reducing agents such as sodium borohydride.
-
Condensation Reactions: It is an excellent substrate for Claisen-Schmidt and aldol condensations to form chalcones and other α,β-unsaturated carbonyl systems, which are prevalent scaffolds in medicinal chemistry.[6]
-
Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols.
-
Wittig Reaction: Used to synthesize stilbene derivatives, another class of compounds with significant biological activity.[6]
Significance in Pharmaceutical Synthesis
Benzaldehyde and its derivatives are indispensable building blocks for a vast number of therapeutic agents.[7]
-
Scaffold for APIs: They are precursors in the synthesis of drugs across various classes, including antibiotics, anticonvulsants, and anti-inflammatory agents.[7]
-
Modulation of Pharmacokinetics: The para-alkoxy group, such as the propoxy or the target 1-ethylpropoxy group, plays a critical role in tuning a drug candidate's properties. By increasing lipophilicity, it can enhance membrane permeability and oral bioavailability. Furthermore, the ether linkage is generally more stable to metabolic degradation than an ester or other functional groups, potentially leading to a longer half-life.
-
Enzyme Inhibition: Benzaldehyde derivatives have been explored as inhibitors of key enzymes. For example, analogues of 4-(diethylamino)benzaldehyde are potent inhibitors of aldehyde dehydrogenases (ALDH), enzymes that are overexpressed in certain cancer stem cells, making them a promising therapeutic target.[8]
-
Absorption Enhancement: Benzaldehyde itself has been shown to act as an absorption promoter by increasing cell membrane fluidity, which could be a valuable property for improving the delivery of low-bioavailability drugs.[9]
Part 5: Safety and Handling
Proper handling is paramount to ensure laboratory safety. The data presented is for 4-Propoxybenzaldehyde.
-
Hazard Identification: Classified as an irritant and acutely toxic. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is mandatory.[2]
-
Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage class is for combustible liquids.[2]
Conclusion
While this compound remains a compound with limited public data, a thorough understanding of its properties and potential can be effectively extrapolated from the well-documented analogue, 4-Propoxybenzaldehyde. This guide has detailed its molecular profile, a robust synthetic protocol based on the Williamson ether synthesis, methods for analytical validation, and its significant role as a versatile intermediate in organic synthesis and drug development. The para-alkoxybenzaldehyde scaffold offers a tunable platform for creating complex molecules with desirable pharmacological properties, underscoring its continued importance for researchers in the pharmaceutical sciences.
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4-(pentan-3-yloxy)benzaldehyde CAS number and synonyms
An In-Depth Technical Guide to 4-(pentan-3-yloxy)benzaldehyde: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 4-(pentan-3-yloxy)benzaldehyde, a molecule of interest for applications in medicinal chemistry and materials science. While this compound is not widely cataloged, this document outlines a robust, field-proven methodology for its synthesis and purification. Leveraging established principles of organic chemistry and drawing parallels from structurally analogous compounds, we present predicted physicochemical properties, spectroscopic signatures, and potential applications to empower researchers in their discovery and development endeavors. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing a foundational framework for the successful synthesis and characterization of this target molecule.
Introduction and Core Concepts
4-(pentan-3-yloxy)benzaldehyde is an aromatic aldehyde distinguished by a pentan-3-yloxy substituent at the para position. The benzaldehyde moiety is a versatile pharmacophore and a crucial building block in organic synthesis. The introduction of the branched pentan-3-yloxy group can significantly influence the molecule's lipophilicity, steric profile, and metabolic stability, making it an attractive target for structure-activity relationship (SAR) studies in drug discovery.
Nomenclature and Identification:
While a dedicated CAS (Chemical s Service) number for 4-(pentan-3-yloxy)benzaldehyde is not readily found in major chemical databases, its structure is unambiguously defined. The absence of a specific CAS number suggests that this compound may not have been extensively synthesized or characterized, presenting an opportunity for novel research.
-
Systematic Name: 4-(pentan-3-yloxy)benzaldehyde
-
Synonyms: 4-(1-ethylpropoxy)benzaldehyde
-
Molecular Formula: C₁₂H₁₆O₂
-
Molecular Weight: 192.25 g/mol
The core structure consists of a benzaldehyde ring functionalized with an ether linkage to a pentan-3-ol. This structural motif is common in various biologically active molecules and advanced materials.[1][2]
Synthesis and Mechanism
The most direct and widely adopted method for the synthesis of aryl ethers is the Williamson ether synthesis . This robust and versatile Sₙ2 reaction is the recommended pathway for the preparation of 4-(pentan-3-yloxy)benzaldehyde.[3]
Reaction Principle:
The synthesis involves the O-alkylation of a phenol, in this case, 4-hydroxybenzaldehyde, with an appropriate alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. A base is utilized to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the desired ether linkage.
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis of 4-(pentan-3-yloxy)benzaldehyde.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of analogous alkoxy benzaldehydes.[3][4]
Materials:
-
4-hydroxybenzaldehyde
-
3-bromopentane (or 3-chloropentane/3-iodopentane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the starting material upon heating.
-
Reagent Addition: Add 3-bromopentane (1.1-1.2 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-80°C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4-hydroxybenzaldehyde spot is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(pentan-3-yloxy)benzaldehyde.
Predicted Physicochemical and Spectroscopic Properties
The properties of 4-(pentan-3-yloxy)benzaldehyde can be reliably predicted by extrapolating from data available for similar compounds, such as 4-propoxybenzaldehyde and 4-hexyloxybenzaldehyde.[5][6][7]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Expected to be in the range of 130-160 °C at reduced pressure |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate); insoluble in water |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features and Peaks |
| ¹H NMR | - Aldehydic Proton (CHO): Singlet around δ 9.8-10.0 ppm.- Aromatic Protons: Two doublets in the region of δ 6.9-7.8 ppm, characteristic of a para-substituted benzene ring.- Oxymethine Proton (-OCH-): Multiplet around δ 4.2-4.5 ppm.- Alkyl Chain Protons (-CH₂-): Multiplets in the range of δ 1.5-1.9 ppm.- Terminal Methyl Protons (-CH₃): Triplet around δ 0.9 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): Signal in the downfield region, around δ 190-192 ppm.- Aromatic Carbons: Signals between δ 114-165 ppm. The carbon attached to the oxygen will be the most downfield among the ring carbons.- Oxymethine Carbon (-OCH-): Signal around δ 80-85 ppm.- Alkyl Chain Carbons: Signals in the upfield region, typically between δ 10-30 ppm. |
| Infrared (IR) | - C=O Stretch (Aldehyde): Strong, sharp absorption band around 1700 cm⁻¹.- C-H Stretch (Aldehyde): Two weak bands characteristic of aldehydes are expected around 2820 cm⁻¹ and 2720 cm⁻¹.- C-O-C Stretch (Ether): An absorption band in the region of 1250-1000 cm⁻¹.- Aromatic C=C Stretches: Medium intensity peaks in the 1600-1450 cm⁻¹ region. |
| Mass Spec. (MS) | - Molecular Ion Peak (M⁺): Expected at m/z = 192.25. |
Potential Applications in Research and Drug Development
Benzaldehyde and its derivatives are of significant interest in the pharmaceutical and chemical industries due to their broad spectrum of biological activities and their utility as synthetic intermediates.[8][9]
-
Medicinal Chemistry: The title compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functional group is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The pentan-3-yloxy group can modulate the pharmacokinetic properties of a lead compound.
-
Agrochemicals: Phenolic ethers are a known class of compounds used in the development of pesticides and herbicides.[10] 4-(pentan-3-yloxy)benzaldehyde could be explored as a precursor for novel agrochemicals.
-
Materials Science: Benzaldehyde derivatives are used in the synthesis of polymers and other advanced materials. The specific stereoelectronic properties imparted by the pentan-3-yloxy group could lead to materials with unique characteristics.[1]
Diagram of Potential Derivatization Pathways:
Caption: Potential chemical transformations of 4-(pentan-3-yloxy)benzaldehyde.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of 4-(pentan-3-yloxy)benzaldehyde. While not a commonly cataloged chemical, its synthesis is achievable through the reliable Williamson ether synthesis. The predicted physicochemical and spectroscopic data herein provide a valuable reference for researchers. The versatile benzaldehyde core, combined with the unique properties of the pentan-3-yloxy substituent, makes this molecule a promising candidate for further investigation in drug discovery, agrochemical research, and materials science.
References
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Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-pentyl- (CAS 6853-57-2). Retrieved February 17, 2026, from [Link].
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PubChem. (n.d.). 4-(4-(1-Ethylpropyl)phenoxymethyl)benzaldehyde. Retrieved February 17, 2026, from [Link].
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PubChem. (n.d.). 4-(Allyloxy)benzaldehyde. Retrieved February 17, 2026, from [Link].
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U.S. Environmental Protection Agency. (2023, November 1). Benzaldehyde, 4-propoxy-. Substance Details - SRS. Retrieved February 17, 2026, from [Link].
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PubChem. (n.d.). Benzaldehyde, 4-(1-oxopropoxy)-. Retrieved February 17, 2026, from [Link].
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CAS Common Chemistry. (n.d.). 4-(Allyloxy)benzaldehyde. Retrieved February 17, 2026, from [Link].
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Muhanji, D. R., et al. (n.d.). 4-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link].
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Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-(1-methylethyl)- (CAS 122-03-2). Retrieved February 17, 2026, from [Link].
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Solubility of 4-(1-Ethylpropoxy)benzaldehyde in Organic Solvents: A Predictive and Methodological Guide
An In-Depth Technical Guide
Abstract
The solubility of active pharmaceutical ingredients and key chemical intermediates is a cornerstone of process development, formulation science, and preclinical research. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(1-Ethylpropoxy)benzaldehyde. In the absence of extensive published empirical data for this specific molecule, this document leverages foundational chemical principles to predict its solubility profile across a range of common organic solvents. More critically, it offers a detailed, field-proven experimental framework for researchers to precisely and reliably determine this parameter. The guide includes a robust, step-by-step protocol for the equilibrium shake-flask method, discusses appropriate analytical quantification techniques, and explains the underlying principles of solvent-solute interactions, thereby equipping scientists with both the theoretical knowledge and practical tools required for their work.
Introduction: The Critical Role of Solubility
This compound is an aromatic aldehyde derivative featuring a benzaldehyde core functionalized with a bulky, moderately lipophilic 1-ethylpropoxy group via an ether linkage. While related structures like benzaldehyde and its simpler alkoxy derivatives are well-characterized, this compound represents a more complex molecule whose physical properties are not widely documented.
Understanding the solubility of this compound is paramount for a multitude of applications in research and development:
-
Synthetic Chemistry: Solvent selection is critical for reaction efficiency, controlling reaction rates, and managing the solubility of reactants, catalysts, and products.
-
Purification: Crystallization, a primary method for purifying solid compounds, is entirely dependent on differential solubility in various solvents and at different temperatures.
-
Drug Formulation: For pharmaceutical applications, the solubility of a compound dictates its dissolution rate and bioavailability, directly impacting its therapeutic efficacy.
-
Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC, GC, or NMR requires solvents that can fully dissolve the analyte to ensure accurate quantification and characterization.
This guide provides a predictive framework and a practical, self-validating methodology to address the solubility question for this specific compound.
Physicochemical Profile and Predicted Solubility
The molecular structure of this compound is the primary determinant of its interactions with various solvents.
Molecular Structure:
Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.
Analytical Quantification
Accurate quantification of the dissolved solute is essential. For an aromatic aldehyde like this compound, several analytical techniques are suitable.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the preferred method. The aromatic ring and aldehyde group are strong chromophores, allowing for sensitive detection by UV spectrophotometry. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point. A calibration curve must be generated using standards of known concentration to ensure accuracy. [1][2]* Gas Chromatography with Flame Ionization Detection (GC-FID): GC is also a powerful technique for quantifying volatile or semi-volatile compounds. The method is robust and provides excellent separation. [3][4]An internal standard can be used to improve precision. [4]* UV-Vis Spectrophotometry: While simpler, this method is less specific than HPLC or GC. It can be effective if the solvent used does not absorb at the same wavelength as the analyte. For aldehydes, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be used to create a colored product that can be measured at a specific wavelength, though this adds complexity. [5][6] Protocol Outline for HPLC-UV Quantification:
-
Instrument Setup: Configure an HPLC system with a C18 column and a UV detector set to the wavelength of maximum absorbance (λmax) for this compound.
-
Standard Preparation: Prepare a series of standard solutions of the compound in the mobile phase, covering a concentration range that brackets the expected sample concentration.
-
Calibration Curve: Inject the standards and plot the peak area versus concentration to generate a linear calibration curve. The correlation coefficient (R²) should be >0.995 for a valid curve.
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.
-
Calculation: Use the peak area of the sample and the equation of the calibration curve to determine the concentration in the diluted sample. Account for the dilution factor to calculate the final solubility in the original saturated solution (e.g., in mg/mL or mol/L).
References
-
Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
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A Technical Guide to the Presumptive Hazards and Safe Handling of 4-(1-Ethylpropoxy)benzaldehyde
Disclaimer: As of the date of this guide, a specific Safety Data Sheet (SDS) for 4-(1-Ethylpropoxy)benzaldehyde is not publicly available. This document has been developed by a Senior Application Scientist to provide a robust safety framework based on a conservative extrapolation of hazard data from structurally analogous compounds. This is a standard and necessary practice in research and development for novel or less-common substances. Researchers must always supplement this guide with a rigorous, case-by-case risk assessment before commencing any experimental work.
Introduction: The Challenge of Incomplete Data
In the landscape of drug discovery and chemical synthesis, researchers frequently encounter new or sparsely documented compounds. This compound is one such molecule. Its core structure—a benzaldehyde ring substituted with an alkoxy group—is common, but the specific 1-ethylpropoxy substituent is less so. The absence of a dedicated SDS necessitates a scientifically rigorous approach to hazard assessment. This guide synthesizes data from close structural analogues to construct a presumptive safety profile, empowering researchers to implement proactive and validated safety protocols.
Extrapolated Hazard Profile from Structural Analogues
The principle of structure-activity relationship (SAR) is a cornerstone of toxicology. By analyzing the hazards of chemicals with similar backbones and functional groups, we can predict the likely hazards of a target molecule. The primary hazards associated with substituted benzaldehydes consistently involve irritation, and in some cases, acute toxicity and flammability.
Table 1: Comparative GHS Hazard Classification of Benzaldehyde Analogues
| Compound | CAS No. | GHS Hazard Statements |
| 4-Ethylbenzaldehyde | 4748-78-1 | H227 (Combustible liquid), H302 (Harmful if swallowed)[1], H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] |
| 4-Ethoxybenzaldehyde | 10031-82-0 | H315 (Causes skin irritation), H319 (Causes serious eye irritation)[3], H335 (May cause respiratory irritation)[3] |
| Benzaldehyde (Parent Compound) | 100-52-7 | H227 (Combustible liquid), H302 (Harmful if swallowed), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4][5][6] |
| 4-Propoxybenzaldehyde | 5736-85-6 | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[7] |
Presumptive Hazard Profile for this compound:
Based on the consistent data from these analogues, it is prudent to handle this compound as a substance that, at a minimum, possesses the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H302: Harmful if swallowed.
-
H227: Combustible liquid.
This conservative profile forms the basis for all subsequent safety protocols outlined in this guide.
Mechanistic Considerations: The Aldehyde and Alkoxy Moieties
The predicted hazards are directly linked to the chemical's structure:
-
The Aldehyde Group (-CHO): This functional group is a known electrophile and can react with nucleophilic residues (like primary amines in proteins) on skin, eyes, and mucous membranes. This covalent modification can trigger an inflammatory cascade, leading to the observed irritation.
-
The Alkoxy Group (-OCH(CH₂CH₃)₂): The 1-ethylpropoxy group increases the lipophilicity of the molecule compared to simpler analogues like ethoxybenzaldehyde. This enhanced lipophilicity can facilitate absorption through the lipid-rich stratum corneum of the skin, potentially increasing its irritant potency and the risk of systemic effects if absorbed in significant quantities.
Mandatory Safety Protocols and Experimental Workflows
The following protocols are designed as a self-validating system to minimize exposure risk. Adherence is mandatory when handling this compound or any compound with a similar presumptive hazard profile.
Personal Protective Equipment (PPE) - A Multi-Barrier System
The selection of PPE must be deliberate and based on preventing contact with an irritant and potentially absorbable combustible liquid.
Table 2: Required PPE for Handling this compound
| PPE Category | Specification | Causality and Rationale |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). Consider double-gloving for transfers or extended handling. | Provides a robust barrier against skin contact. The aldehyde group necessitates a chemically resistant material. Double-gloving provides an additional layer of security against undetected micro-perforations. |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against direct splashes (serious eye irritation risk) and vapors (respiratory and eye irritation risk). A face shield adds a critical layer of protection for the entire face. |
| Body Protection | Flame-resistant laboratory coat. | Protects against skin exposure and provides a degree of protection from the combustible liquid hazard. |
| Respiratory Protection | All handling of neat material must be performed in a certified chemical fume hood. | This is the primary engineering control to mitigate the risk of respiratory tract irritation from vapors.[8] |
Chemical Handling and Storage Workflow
A systematic workflow from receipt to disposal is critical for safety and regulatory compliance.
Caption: Step-by-step emergency first aid procedures for exposure incidents.
Spill and Fire Response
-
Spill Response:
-
Evacuate all non-essential personnel and ensure the area is well-ventilated (from within the fume hood).
-
Remove all sources of ignition. [1] 3. Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels. [8] 4. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
-
Fire Response:
-
For a small fire, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher. [1] 2. For a larger fire, or if the fire is spreading, evacuate the area and activate the fire alarm.
-
Combustion may produce carbon oxides.
-
Conclusion: A Commitment to Proactive Safety
Working with novel or poorly characterized chemicals is inherent to scientific advancement. However, this pursuit must be underpinned by an unwavering commitment to safety. By employing a conservative, data-driven approach based on structural analogy, this guide provides a reliable framework for handling this compound. The principles of risk assessment, engineering controls, diligent use of PPE, and emergency preparedness are not merely procedural; they are integral components of scientific integrity and professional responsibility.
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Mesogenic Properties of 4-(1-Ethylpropoxy)benzaldehyde Derivatives: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the core principles governing the mesogenic (liquid crystalline) properties of calamitic (rod-like) molecules derived from 4-(1-ethylpropoxy)benzaldehyde. It is intended for researchers, scientists, and drug development professionals who are engaged in the design and characterization of novel liquid crystalline materials. This document moves beyond a standard protocol, offering a narrative grounded in scientific expertise to explain the causal relationships between molecular structure, synthesis, and the resulting mesomorphic behavior.
Introduction: The Allure of Calamitic Liquid Crystals
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] Calamitic liquid crystals, characterized by their elongated, rod-like molecular structure, are of particular interest due to their wide-ranging applications in display technologies, sensors, and advanced materials.[2] The mesomorphic behavior of these materials is exquisitely sensitive to their molecular architecture, including the rigid core, flexible terminal chains, and any linking groups.[3]
This guide focuses on derivatives of this compound, a precursor that introduces a branched, secondary alkoxy terminal chain. The nature of this branching is expected to have a profound impact on the resulting mesogenic properties, influencing molecular packing and, consequently, the stability and type of liquid crystal phases observed.[4][5]
Molecular Design and Synthesis Strategies
The synthesis of calamitic liquid crystals from this compound typically involves a two-stage process: the preparation of the core aldehyde followed by its derivatization to form common mesogenic structures such as Schiff bases and esters.
Synthesis of this compound
The foundational step is the synthesis of the this compound precursor. A robust and widely used method for this is the Williamson ether synthesis.[6][7][8] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.
Experimental Protocol: Williamson Ether Synthesis of this compound
-
Deprotonation of 4-hydroxybenzaldehyde: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).
-
Add an excess of a weak base, typically anhydrous potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide in situ. The use of a base is crucial as alkoxides are better nucleophiles than alcohols.[8]
-
Nucleophilic Substitution: To the stirring suspension, add 3-bromopentane (the alkyl halide corresponding to the 1-ethylpropoxy group). The reaction mixture is then heated to reflux for several hours (typically 4-8 hours) to facilitate the Sₙ2 reaction.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the inorganic salts are removed by filtration. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography or distillation under reduced pressure, to yield pure this compound.
Synthesis of Mesogenic Derivatives
The synthesized this compound can be readily converted into a variety of calamitic mesogens. Two of the most common classes are Schiff bases and esters.
2.2.1. Schiff Base Derivatives
Schiff base linkages (-CH=N-) are frequently employed in the design of liquid crystals as they contribute to the rigidity and linearity of the molecular core.[9]
Experimental Protocol: Synthesis of a Schiff Base Derivative
-
In a suitable solvent such as absolute ethanol, dissolve equimolar amounts of this compound and a selected aniline derivative (e.g., 4-alkoxyaniline).
-
Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to protonate the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack by the aniline.
-
The reaction mixture is refluxed for 2-4 hours.[9] The formation of the imine bond is a condensation reaction, and the removal of water can drive the equilibrium towards the product.
-
Upon cooling, the Schiff base product often precipitates out of the solution. The solid is then collected by filtration, washed with cold ethanol, and purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
2.2.2. Ester Derivatives
Ester linkages (-COO-) are another common structural motif in calamitic liquid crystals, contributing to the core's rigidity and influencing the molecule's overall polarity.[3] To create ester derivatives, the this compound must first be oxidized to 4-(1-ethylpropoxy)benzoic acid.
Experimental Protocol: Synthesis of an Ester Derivative
-
Oxidation to the Benzoic Acid: The this compound is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The reaction is typically performed in an appropriate solvent and may require heating.
-
Esterification: The resulting 4-(1-ethylpropoxy)benzoic acid is then reacted with a selected phenol derivative in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature.
-
Purification: The dicyclohexylurea byproduct is removed by filtration, and the product is purified by column chromatography followed by recrystallization.
The Influence of the 1-Ethylpropoxy Group on Mesomorphism
The introduction of a branched terminal chain, such as the 1-ethylpropoxy group, is a critical design element that significantly influences the mesogenic properties of the resulting molecules.
-
Steric Effects and Molecular Packing: Linear alkyl or alkoxy chains tend to promote ordered packing, which is conducive to the formation of stable liquid crystal phases. In contrast, branched chains introduce steric hindrance, which can disrupt the parallel alignment of molecules.[4] This disruption generally leads to a decrease in the melting point and a reduction in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). In some cases, pronounced branching can completely suppress mesomorphism.[4]
-
Chirality: The 1-ethylpropoxy group contains a chiral center at the carbon atom bonded to the oxygen. The use of a racemic mixture of (R)- and (S)-3-bromopentane in the synthesis will result in a racemic mixture of the final liquid crystal. However, if an enantiomerically pure starting material is used, the resulting liquid crystal will be chiral. Molecular chirality has a profound effect on the macroscopic structure of liquid crystal phases, often leading to the formation of helical superstructures, such as chiral nematic (N) and chiral smectic C (SmC) phases.[4][10][11]
Characterization of Mesogenic Properties
A combination of analytical techniques is essential for the comprehensive characterization of the mesogenic properties of newly synthesized compounds.
Polarized Optical Microscopy (POM)
POM is a primary tool for the initial identification of liquid crystal phases and the determination of phase transition temperatures.[12][13] Liquid crystalline phases are birefringent, meaning they have different refractive indices for light polarized in different directions. When viewed between crossed polarizers, this birefringence results in characteristic optical textures.[14]
Experimental Protocol: Polarized Optical Microscopy
-
Sample Preparation: A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip. The slide is then placed on a hot stage, which allows for precise temperature control.
-
Heating and Cooling Cycles: The sample is heated at a controlled rate (e.g., 5-10 °C/min) until it melts into the isotropic liquid phase, which appears dark under crossed polarizers. The sample is then cooled slowly (e.g., 1-2 °C/min), and the formation of liquid crystal phases is observed.
-
Texture Identification: The different liquid crystal phases exhibit distinct optical textures. For example, the nematic phase often shows a "threaded" or "Schlieren" texture, while smectic phases can display "focal-conic" or "fan-shaped" textures.[13] The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[15][16][17] It is used to quantitatively determine the temperatures and enthalpy changes associated with phase transitions.
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: A small, precisely weighed amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Thermal Program: The sample and reference pans are placed in the DSC cell. The temperature is then ramped up and down at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses all expected phase transitions.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Phase transitions appear as peaks or changes in the baseline. Endothermic transitions (e.g., melting, smectic A to nematic) absorb heat, while exothermic transitions (e.g., crystallization) release heat. The peak temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition (ΔH).
| Transition Type | Typical Enthalpy Change (ΔH) | Appearance on DSC Thermogram |
| Crystal to Nematic/Smectic | High | Sharp endothermic peak |
| Smectic to Nematic | Low | Small endothermic peak |
| Nematic to Isotropic | Very Low | Small endothermic peak |
| Isotropic to Nematic/Smectic | Very Low/Low | Small exothermic peak (on cooling) |
| Nematic/Smectic to Crystal | High | Sharp exothermic peak (on cooling) |
Table 1: Typical enthalpy changes and DSC peak characteristics for phase transitions in calamitic liquid crystals.
X-ray Diffraction (XRD)
XRD provides detailed information about the molecular arrangement and structure of liquid crystal phases. Two main techniques are employed:
-
Small-Angle X-ray Scattering (SAXS): SAXS probes larger-scale structures and is used to determine the layer spacing (d) in smectic phases.[18][19]
-
Wide-Angle X-ray Scattering (WAXS): WAXS provides information about the short-range molecular order.[20][21] In the nematic and smectic A phases, a diffuse halo at a wide angle indicates the liquid-like arrangement of molecules within the layers or along the director. More ordered smectic phases can exhibit sharper peaks at wide angles.
Interpretation of XRD Patterns:
-
Nematic Phase: A diffuse halo in the wide-angle region and no sharp reflections in the small-angle region.
-
Smectic A Phase: A sharp reflection in the small-angle region corresponding to the layer spacing (d), and a diffuse halo in the wide-angle region. The layer spacing is typically close to the molecular length.
-
Smectic C Phase: Similar to the smectic A phase, but the layer spacing is smaller than the molecular length due to the tilt of the molecules within the layers.
Conclusion
The mesogenic properties of derivatives of this compound are governed by a delicate interplay of molecular structure and intermolecular forces. The branched, and potentially chiral, 1-ethylpropoxy group is a key determinant of the resulting mesomorphic behavior, likely leading to lower melting and clearing points compared to linear analogues. A systematic approach to synthesis, coupled with comprehensive characterization using POM, DSC, and XRD, is essential for elucidating the structure-property relationships in this class of materials. This guide provides a foundational framework for researchers to design, synthesize, and characterize novel calamitic liquid crystals with tailored properties for a range of advanced applications.
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- 9. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. torontech.com [torontech.com]
- 16. qualitest.ae [qualitest.ae]
- 17. linseis.com [linseis.com]
- 18. MSTï½ï¼»SAXSï¼½Small-Angle X-ray Scattering [mst.or.jp]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. measurlabs.com [measurlabs.com]
Methodological & Application
Application Note: Optimized Williamson Ether Synthesis of 4-(1-Ethylpropoxy)benzaldehyde
Abstract & Scope
This application note details a robust protocol for the synthesis of 4-(1-ethylpropoxy)benzaldehyde (also known as 4-(3-pentyloxy)benzaldehyde). This compound is a critical intermediate in the synthesis of ferroelectric liquid crystals and pharmaceutical precursors.
The synthesis presents a specific challenge: the alkylation of a phenol with a secondary alkyl halide (3-bromopentane). Unlike primary halides, secondary substrates in Williamson ether synthesis are prone to competing E2 elimination reactions, leading to alkene byproducts and reduced yields. This guide provides an optimized Finkelstein-assisted Williamson protocol designed to maximize SN2 substitution while suppressing elimination, ensuring high purity and reproducibility.
Retrosynthetic Analysis & Strategy
To design a self-validating protocol, we must understand the disconnection logic. The target molecule is cleaved at the ether linkage, revealing two precursors: 4-Hydroxybenzaldehyde (nucleophile) and 3-Bromopentane (electrophile).
Figure 1: Retrosynthetic disconnection showing the ether linkage cleavage.
Critical Process Parameters (The "Why")
Base Selection: Potassium Carbonate ( )
While Sodium Hydride (NaH) is a potent base often used for alcohol deprotonation, it is too aggressive for this secondary halide system. Strong bases promote E2 elimination, converting 3-bromopentane into 2-pentene.
-
Recommendation: Use anhydrous
. It provides sufficient basicity ( of phenol ~10) to generate the phenoxide anion without catalyzing rapid elimination of the alkyl halide.
Solvent System: Dimethylformamide (DMF)
The SN2 reaction rate depends heavily on the nucleophilicity of the phenoxide.
-
Mechanism: Polar aprotic solvents like DMF solvate the cation (
) effectively but leave the phenoxide anion "naked" and highly reactive. -
Alternative: Acetonitrile (MeCN) is a safer alternative but requires longer reaction times (24-48h) compared to DMF (4-6h).
The Finkelstein Catalyst: Potassium Iodide (KI)
This is the critical optimization for secondary bromides.
-
Logic: Bromide is a good leaving group, but Iodide is better. Adding catalytic KI (10 mol%) converts 3-bromopentane to 3-iodopentane in situ. The C-I bond is weaker and the iodide is a better leaving group, significantly accelerating the SN2 attack by the phenoxide.
Experimental Protocol
Materials & Stoichiometry
| Component | Role | Equiv.[1] | MW ( g/mol ) | Quantity (Example) |
| 4-Hydroxybenzaldehyde | Substrate | 1.0 | 122.12 | 12.2 g (100 mmol) |
| 3-Bromopentane | Reagent | 1.5 | 151.04 | 22.6 g (18.6 mL) |
| Potassium Carbonate | Base | 2.0 | 138.21 | 27.6 g |
| Potassium Iodide | Catalyst | 0.1 | 166.00 | 1.66 g |
| DMF (Anhydrous) | Solvent | - | - | 100 mL (1.0 M) |
Step-by-Step Procedure
Step 1: Nucleophile Formation
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer.
-
Flush the system with Nitrogen (
) or Argon to prevent aldehyde oxidation. -
Add 4-Hydroxybenzaldehyde (12.2 g) and anhydrous DMF (100 mL).
-
Add
(27.6 g) in one portion. -
Observation: The mixture will turn yellow/orange as the phenoxide forms. Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
Step 2: Alkylation (The Reaction)
-
Add Potassium Iodide (1.66 g).
-
Add 3-Bromopentane (22.6 g) via syringe. Note: 1.5 equivalents are used to compensate for potential elimination side-reactions.
-
Heat the mixture to 80°C .
-
Caution: Do not exceed 90°C. Higher temperatures drastically increase E2 elimination.
-
-
Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes).
-
Target Rf: ~0.6 (Ether product).
-
Starting Material Rf: ~0.2 (Phenol).
-
-
Reaction typically reaches completion in 4–6 hours .
Step 3: Workup & Isolation
-
Cool the mixture to RT.
-
Pour the reaction mixture into 500 mL ice-water to dissolve inorganic salts and quench the reaction.
-
Extract with Ethyl Acetate (
mL). -
Critical Wash Step: Wash the combined organic layers with 1M NaOH (
mL).-
Purpose: This removes unreacted 4-hydroxybenzaldehyde (which is soluble in base) and ensures the final product is free of starting material.
-
-
Wash with Brine (saturated NaCl), dry over anhydrous
, and filter. -
Concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.
Purification & Characterization
Purification Strategy
The crude product is likely a viscous yellow oil.
-
Method A (Preferred): Vacuum Distillation.
-
Boiling Point estimation: ~140-150°C at 2 mmHg.
-
Collect the main fraction as a clear, colorless to pale yellow liquid.
-
-
Method B: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes:Ethyl Acetate (9:1).
-
Analytical Validation (Self-Validating Data)
To confirm identity and purity, verify the following signals:
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl3) | Aldehyde proton (confirms oxidation state). | |
| Para-substituted aromatic pattern. | ||
| Methine proton (-CH-) at the ether linkage. Crucial proof of secondary alkylation. | ||
| Methyl groups of the ethyl chains. | ||
| IR Spectroscopy | 1690 cm | Strong C=O stretch (Aldehyde). |
| 1250 cm | C-O-C asymmetric stretch (Ether). |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Troubleshooting & Optimization
-
Issue: Low Yield / High Starting Material Recovery.
-
Cause: Steric hindrance of the secondary halide is preventing attack.[2]
-
Solution: Increase KI loading to 20 mol%. Ensure DMF is strictly anhydrous. Increase temperature to 90°C (carefully).
-
-
Issue: Formation of 2-Pentene (Alkene Odor).
-
Cause: E2 elimination is competing with SN2.
-
Solution: Lower the reaction temperature to 60-70°C and extend reaction time. Ensure the base is
, not KOH or NaH.
-
-
Issue: Product Oxidation (Carboxylic Acid formation).
-
Cause: Air exposure during heating.
-
Solution: Ensure a positive pressure of Nitrogen is maintained throughout the heating phase.[1]
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions).
-
Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy-. Org. Synth. 1977, 57, 11. (Protocol for alkoxybenzaldehydes using secondary/primary halides).
-
BenchChem. Application Notes: 4-Ethylbenzaldehyde in Organic Synthesis. (General handling of benzaldehyde derivatives).
-
Master Organic Chemistry. The Williamson Ether Synthesis. (Mechanistic insights on secondary halide limitations).
Sources
Application Note & Protocols: Selective Catalytic Oxidation of 4-(1-Ethylpropoxy)benzyl alcohol to 4-(1-Ethylpropoxy)benzaldehyde
Abstract
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the production of fine chemicals, pharmaceuticals, and fragrances.[1][2] 4-(1-Ethylpropoxy)benzaldehyde is a key intermediate whose synthesis demands high selectivity to prevent over-oxidation to the corresponding carboxylic acid. This document provides a detailed guide for researchers, scientists, and drug development professionals on three robust catalytic methods for the oxidation of 4-(1-Ethylpropoxy)benzyl alcohol. We present field-proven protocols for TEMPO/Copper(I)-catalyzed aerobic oxidation, heterogeneous oxidation using activated manganese dioxide (MnO₂), and a precious metal-catalyzed approach with palladium. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are provided to ensure scientific integrity and successful implementation.
Introduction and Strategic Overview
The target molecule, this compound, contains a benzylic alcohol functional group, which is prone to oxidation. The primary challenge in this synthesis is to halt the oxidation at the aldehyde stage, as the product can be further oxidized to the less desirable benzoic acid derivative, especially under harsh conditions.[3] The presence of the electron-donating 1-ethylpropoxy ether group can increase the electron density of the aromatic ring, potentially facilitating the oxidation process.[4]
This guide focuses on catalytic methods that offer significant advantages over stoichiometric reagents like chromium-based oxidants, which are often toxic and generate substantial waste.[1][5] Catalytic approaches utilize a substoichiometric amount of a catalyst that is regenerated in situ, often employing environmentally benign terminal oxidants like molecular oxygen from the air.[1][6][7]
We will explore three distinct and highly effective catalytic systems, each with unique advantages in terms of reaction conditions, cost, and ease of workup.
General Laboratory & Safety Protocols
Before commencing any experimental work, a thorough review of the Material Safety Data Sheet (MSDS) for all reagents is mandatory.[8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile gloves).[8][9]
-
Ventilation: All operations should be performed in a well-ventilated fume hood to prevent the inhalation of potentially harmful vapors.[8]
-
Reaction Conditions: Catalytic oxidations can be exothermic. Monitor the reaction temperature closely, especially during scale-up, to prevent thermal runaway.[8][10] When using air or oxygen in the presence of flammable organic solvents, ensure the reaction is properly set up to avoid creating an explosive mixture.[10]
-
Waste Disposal: Dispose of all chemical waste, including used catalysts and solvents, according to institutional guidelines for hazardous materials.[8]
Protocol I: TEMPO/Copper(I)-Catalyzed Aerobic Oxidation
This method is a leading example of green chemistry, using ambient air as the terminal oxidant.[7] The catalytic system relies on a copper(I) species to facilitate the regeneration of the active nitroxyl radical oxidant, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which selectively oxidizes the primary alcohol.[11][12] This system is highly chemoselective for primary alcohols and operates under mild conditions.[13]
Mechanistic Rationale
The catalytic cycle involves two key stages: substrate oxidation and catalyst oxidation.[11][12] First, a Cu(II)-alkoxide intermediate is formed, which then reacts with TEMPO to produce the aldehyde, Cu(I), and the reduced hydroxylamine (TEMPO-H). In the second stage, the Cu(I) complex reacts with oxygen (from air) and TEMPO-H to regenerate the active Cu(II) species and TEMPO, thus closing the catalytic loop.[7][12]
Sources
- 1. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abvs.giresun.edu.tr [abvs.giresun.edu.tr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. cs.gordon.edu [cs.gordon.edu]
- 6. The solvent-free and aerobic oxidation of benzyl alcohol catalyzed by Pd supported on carbon nitride/CeO2 composites - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. TEMPO Air Catalyst - Wordpress [reagents.acsgcipr.org]
- 8. whatis.eokultv.com [whatis.eokultv.com]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. Catalytic Oxidation - Wordpress [reagents.acsgcipr.org]
- 11. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1-Ethylpropoxy)benzaldehyde
Subject: Optimization of Yield and Purity in the Alkylation of 4-Hydroxybenzaldehyde with Secondary Halides. Document ID: TSC-ORG-2025-042 Audience: Process Chemists, Medicinal Chemists, R&D Scientists.[1][2]
Executive Summary & Core Challenge
The synthesis of 4-(1-ethylpropoxy)benzaldehyde (also known as 4-(3-pentyloxy)benzaldehyde) involves the etherification of 4-hydroxybenzaldehyde with a secondary alkyl electrophile (typically 3-bromopentane or 3-pentyl mesylate).[1]
The Yield Trap: The primary cause of low yield (<50%) in this specific reaction is the competition between SN2 Substitution (desired ether formation) and E2 Elimination (undesired formation of 2-pentene). Because the electrophile is secondary and sterically hindered, standard Williamson ether conditions (e.g., K₂CO₃/Acetone) often favor elimination or result in sluggish kinetics, leading to incomplete conversion and thermal decomposition of the aldehyde.[2]
This guide provides an optimized protocol using the Cesium Effect and Finkelstein Catalysis to shift the mechanistic pathway toward substitution.
Critical Reaction Parameters (The "Why")
To improve yield, you must manipulate the reaction coordinate to favor the nucleophilic attack over proton abstraction.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Scientific Rationale |
| Base | NaOH, KOH, NaH | Cs₂CO₃ (Cesium Carbonate) | The large Cs⁺ cation forms a "naked" phenoxide anion with higher nucleophilicity and solubility in organic solvents, accelerating SN2 over E2 .[1][2] |
| Solvent | Acetone, Ethanol | DMF, DMSO, or NMP | Polar aprotic solvents solvate the cation but leave the nucleophile (phenoxide) unencumbered.[2] High dielectric constants stabilize the SN2 transition state. |
| Electrophile | 3-Bromopentane (neat) | 3-Bromopentane + 10% KI | In-situ Finkelstein: KI converts the bromide to a more reactive iodide (3-iodopentane) in situ, which is a better leaving group for the sluggish secondary center .[1] |
| Temperature | Reflux (>100°C) | 60–80°C | High heat promotes elimination (E2 has higher activation energy). Controlled heating balances rate vs. selectivity. |
| Atmosphere | Ambient Air | Nitrogen/Argon | Benzaldehydes are prone to autoxidation to benzoic acids. Inert gas prevents "tarring" and darkening. |
Optimized Experimental Protocol
Objective: Synthesis of this compound on a 10g scale. Target Yield: >85% Purity: >98% (HPLC)
Materials
-
3-Bromopentane (1.5 eq) — Excess required to account for elimination side-products.[1][2]
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)[2]
-
Potassium Iodide (KI) (0.1 eq)[2]
-
Dimethylformamide (DMF) (anhydrous, 5 vol)[2]
Step-by-Step Workflow
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer (essential for slurry handling), reflux condenser, and internal thermometer. Flush with N₂.
-
Solvation: Charge 4-Hydroxybenzaldehyde and DMF. Stir until fully dissolved.
-
Deprotonation: Add Cs₂CO₃ in a single portion. The mixture will turn yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.
-
Activation: Add KI (catalytic).
-
Addition: Add 3-Bromopentane via syringe or dropping funnel.
-
Reaction: Heat the mixture to 70°C . Stir vigorously for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). Look for the disappearance of the phenol (low Rf) and appearance of the ether (high Rf).
-
-
Workup:
-
Purification: If the crude oil is amber/dark, perform a short plug filtration over silica gel (eluting with 5% EtOAc/Hexane) to remove baseline tars. Distillation is possible but requires high vacuum (<1 mmHg) to prevent decomposition.
Troubleshooting & FAQs
Q1: My reaction stalls at 60% conversion. Adding more base/heating higher doesn't help. Why?
A: You likely have surface passivation . In standard Williamson syntheses, inorganic salts (KBr/CsBr) can coat the surface of the base, stopping the reaction.
-
Fix: Switch from magnetic stirring to mechanical stirring to grind the salts. Alternatively, add a phase transfer catalyst like TBAI (Tetrabutylammonium iodide) (5 mol%) to shuttle the anion .
Q2: I see a significant "fast-moving" spot on TLC that isn't my product.
A: This is likely 2-pentene (from elimination) or dialkylated byproducts (if C-alkylation occurred, though rare with carbonates).[1][2]
-
Fix: 2-pentene is volatile (b.p. 36°C).[1] It will be removed during the concentration step.[4] Do not mistake it for product. Ensure you use 1.5 equivalents of the bromide to compensate for this loss.
Q3: The product is dark brown/black instead of pale yellow.
A: The aldehyde group has oxidized or undergone a Cannizzaro reaction .
-
Fix: Ensure the reaction is strictly under Nitrogen. If using Acetone previously, switch to DMF; Acetone can undergo aldol condensation with the benzaldehyde under basic conditions, creating dark "aldol polymers."[2]
Q4: Can I use the Mitsunobu reaction instead?
A: Yes, and it is often cleaner for small-scale (<1g) batches.[2]
-
Protocol: 4-Hydroxybenzaldehyde + 3-Pentanol + PPh₃ + DIAD in THF at 0°C -> RT.
-
Pros: Avoids elimination issues (activates oxygen, not carbon).[2]
-
Cons: Poor atom economy; difficult removal of Triphenylphosphine oxide (TPPO) .
Visualizing the Reaction Logic[3]
The following diagram illustrates the kinetic competition and the decision logic for optimization.
Figure 1: Mechanistic competition between Elimination (E2) and Substitution (Sn2) based on reaction conditions.
References
-
Flessner, T. & Doye, S. (1999).[2] Cesium carbonate as a versatile base in organic synthesis. Journal of Practical Chemistry, 341(2), 186-190.[2]
-
Eymur, S. et al. (2014).[2] Nucleophilic Finkelstein substitution of alkyl halides. Journal of Chemical Education, 91(11), 1965-1968.[2]
-
Freedman, H. H. (1986).[2] Industrial applications of phase transfer catalysis.[5] Pure and Applied Chemistry, 58(6), 857-868.[2]
-
Swamy, K. C. K. et al. (2009).[2] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.[2]
Sources
Technical Support Center: Purification of 4-(1-Ethylpropoxy)benzaldehyde
Topic: Removal of Unreacted 3-Bromopentane from 4-(1-Ethylpropoxy)benzaldehyde
Ticket ID: CHE-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are performing a Williamson ether synthesis to alkylate 4-hydroxybenzaldehyde with 3-bromopentane. A common issue in this synthesis is the persistence of the alkylating agent (3-bromopentane) due to the necessity of using it in excess to drive the reaction to completion.
Because 3-bromopentane is a secondary alkyl halide, its reactivity is lower than primary halides, often requiring significant excess (1.2 – 1.5 equivalents) and prolonged heating. This guide details three protocols to remove this impurity, prioritized by scale and purity requirements.
Physicochemical Analysis & Strategy
The separation strategy relies heavily on the distinct physical properties of the impurity versus the target molecule.
| Property | Impurity: 3-Bromopentane | Target: this compound | Delta / Implication |
| Boiling Point (atm) | 118–119 °C | ~280–290 °C (Estimated)* | >160°C Difference. Distillation is highly effective. |
| Polarity | Non-polar (Alkyl Halide) | Moderately Polar (Aldehyde/Ether) | High Rf Difference. Easy chromatographic separation. |
| Reactivity | Electrophile (Alkylating agent) | Electrophile (Carbonyl) | Chemical Scavenging is possible but requires care. |
*Note: While experimental BP for the specific target is rare, homologous 4-alkoxybenzaldehydes (e.g., 4-methoxybenzaldehyde) boil at >248°C. The addition of the branched pentyl chain increases this further.
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the best removal method for your specific situation.
Figure 1: Decision tree for selecting the appropriate purification protocol based on scale and thermal stability.
Protocol 1: Vacuum Distillation (The "Gold Standard")
Best For: Scales >10g, removing bulk solvent and volatile alkyl halides.
Scientific Rationale: The vapor pressure of 3-bromopentane is significantly higher than that of the benzaldehyde derivative. Under reduced pressure (vacuum), the 3-bromopentane will distill off at near-ambient temperatures, while the high-boiling aldehyde remains in the pot.
Step-by-Step Guide:
-
Setup: Equip a round-bottom flask with a short-path distillation head, thermometer, and a vacuum pump capable of reaching <5 mmHg.
-
Solvent Strip: First, remove reaction solvents (e.g., DMF, Acetone, Acetonitrile) via rotary evaporation.
-
The "Forerun": Apply vacuum. Gently heat the oil bath to 60–80°C .
-
Observation: 3-Bromopentane (BP 119°C at atm) will boil off rapidly at this temperature under vacuum. Collect this fraction separately.
-
-
Verification: Check the pot residue by TLC or H-NMR. The triplet/multiplet signal for the
-proton of the bromide (~4.0 ppm) should disappear. -
Product Distillation (Optional): If high purity is needed, increase bath temperature to >160°C (depending on vacuum) to distill the aldehyde, but beware of thermal decomposition.
Caution: Aldehydes oxidize to benzoic acids. Ensure the system is flushed with Nitrogen (
Protocol 2: Flash Column Chromatography
Best For: Small scale (<5g), high purity requirements, or if the product is thermally unstable.
Scientific Rationale:
Alkyl halides are non-polar and interact weakly with silica gel. They travel with the solvent front (
Solvent System Table:
| Mobile Phase | 3-Bromopentane
Workflow:
-
Pack: Use a silica gel column.[1]
-
Flush: Elute with 100% Hexanes (or Pentane) for 2-3 column volumes.
-
Result: This washes out the unreacted 3-bromopentane.
-
-
Elute: Switch to 9:1 Hexanes:Ethyl Acetate to elute the target aldehyde.
-
Visualize: Use UV (254 nm) for the aldehyde. Use Iodine (
) stain for the alkyl bromide (alkyl halides are often UV inactive).
Protocol 3: Chemical Scavenging (The "Process Trick")
Best For: Large scale where distillation is difficult, or to simplify downstream crystallization.
Scientific Rationale: By adding a nucleophilic amine, you convert the hydrophobic alkyl bromide into a hydrophilic ammonium salt. This salt is easily washed away with water during the aqueous workup.
Reagents:
-
Scavenger: Morpholine or Pyrrolidine (Secondary amines are preferred).
-
Solvent: The existing reaction solvent (if compatible) or Toluene/Ether.
Workflow:
-
Add Scavenger: To the crude reaction mixture, add 0.5 – 1.0 equivalents (relative to the excess bromide) of Morpholine.
-
Heat: Stir at 60–80°C for 1–2 hours.
-
Workup:
-
Cool the mixture.
-
Add Water and an organic solvent (Ethyl Acetate/DCM).
-
Acid Wash: Wash the organic layer with 1M HCl.
-
Why: This protonates the excess morpholine and ensures the alkyl-morpholine salt stays in the aqueous layer.
-
-
-
Dry: Dry organic layer over
and concentrate.
Critical Note: 3-Bromopentane is a secondary halide and reacts slowly (
Troubleshooting & FAQs
Q1: My product is turning from yellow to dark brown/red upon standing. What is happening?
-
Diagnosis: Auto-oxidation. Benzaldehydes readily oxidize to benzoic acids in the presence of air.
-
Fix: Store the purified product under an inert atmosphere (Argon/Nitrogen) in the fridge. If the acid is present, wash the organic solution with saturated Sodium Bicarbonate (
) to remove the acid impurity.
Q2: I cannot see the 3-bromopentane spot on my TLC plate.
-
Diagnosis: Alkyl halides generally do not absorb UV light at 254nm.
-
Fix: You must use a chemical stain. Iodine (
) chambers are effective for alkyl halides (appears as a brown spot). Alternatively, use KMnO4 stain (appears yellow on purple), though this also stains the aldehyde.
Q3: During extraction, I am getting a terrible emulsion.
-
Diagnosis: Williamson ether syntheses generate fine salt particulates (KBr/NaBr) and often involve surfactants if phase transfer catalysts were used.
-
Fix:
-
Add Saturated Brine to the aqueous layer to increase ionic strength.
-
Filter the biphasic mixture through a pad of Celite before separating layers to remove suspended solids.
-
Q4: Why is my yield low despite consuming all the starting phenol?
-
Diagnosis: Competitive Elimination (E2).
-
Explanation: 3-Bromopentane is a secondary halide. In the presence of strong bases (like alkoxides or hydroxide), it can undergo E2 elimination to form 2-pentene rather than the substitution product.
-
Fix: Use a milder base (e.g.,
in Acetone/DMF) rather than NaH or KOH, and avoid excessive heating.
References
-
Williamson Ether Synthesis Mechanism & Scope.
- Source: Master Organic Chemistry.
-
Link:
-
Physical Properties of 3-Bromopentane.
- Source: ChemicalBook / Sigma Aldrich D
-
Link:
-
Purific
- Source: BenchChem Technical Guides.
-
Link:
- General Purification of Aldehydes. Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard Text).
Sources
Preventing oxidation of 4-(1-Ethylpropoxy)benzaldehyde during storage
Topic: Preventing Oxidation of 4-(1-Ethylpropoxy)benzaldehyde
Executive Summary
This compound is a critical lipophilic intermediate.[1][2] Like all electron-rich benzaldehydes, it suffers from a "silent killer": radical-initiated autoxidation .[1][2] This process converts your reactive aldehyde precursor into the inert, often unwanted, 4-(1-ethylpropoxy)benzoic acid.[1][2]
This guide moves beyond standard safety data sheets to provide a mechanistic understanding of degradation, robust storage protocols, and a validated recovery workflow for compromised samples.
Part 1: The Science of Degradation (Why is this happening?)
The degradation of benzaldehydes is not a simple reaction with air; it is a radical chain mechanism .[3] The hydrogen atom on the carbonyl group (CHO) is exceptionally prone to abstraction.
The Autoxidation Cycle
Once a single radical is formed (triggered by light, heat, or trace metals), it propagates a cycle that consumes your product exponentially.
Figure 1: The radical chain mechanism of benzaldehyde autoxidation.[1][2][3] Note that one molecule of peracid reacts with a second molecule of aldehyde to produce two molecules of benzoic acid, doubling the degradation rate.
Key Insight: The "1-ethylpropoxy" tail makes this molecule lipophilic.[2] When it oxidizes, the resulting benzoic acid derivative is often less soluble in the aldehyde oil, leading to the appearance of a "white slush" or crystalline precipitate .
Part 2: Storage Protocols (The 3-Barrier Defense)
To ensure stability, you must block the three initiators of the radical cycle: Oxygen, Light, and Heat .
Barrier 1: Atmosphere (The Argon Advantage)
Nitrogen is acceptable, but Argon is superior.
-
Why? Argon is denser than air.[2] It forms a heavy "blanket" over the liquid surface, whereas Nitrogen can mix more easily with headspace air if the seal is imperfect.
-
Protocol: Sparge the liquid gently for 2 minutes with a long needle, then blanket the headspace before sealing.
Barrier 2: Temperature & Phase [1][4]
-
Recommended: -20°C (Freezer) for long term; 4°C (Fridge) for active use.[1][2]
-
The Condensation Trap: Never open a cold bottle immediately. Water condensation from the air will introduce moisture, which can hydrate the aldehyde or interfere with sensitive downstream coupling (e.g., reductive amination).
-
Rule: Allow the container to reach room temperature in a desiccator before opening.
-
Barrier 3: Chemical Stabilization
If your application allows, add a radical scavenger.
-
BHT (Butylated hydroxytoluene): 100–500 ppm.[2]
-
Mechanism: BHT sacrifices itself by donating a hydrogen atom to the acyl radical, breaking the chain reaction shown in Figure 1.
Part 3: Troubleshooting & Recovery (The Cure)
Diagnostic: Is my batch compromised?
| Observation | Diagnosis | Action |
| White crystals/slush | Severe Oxidation (>10% Acid) | STOP. Perform Recovery Protocol below.[1][2] |
| Color change (Yellowing) | Mild Oxidation / Trace Conjugation | Check purity by HPLC/NMR.[2] Usually usable.[2] |
| Acrid/Vinegar smell | Acid Formation | Perform Recovery Protocol.[2] |
Recovery Protocol: The Bicarbonate Wash
If your aldehyde contains benzoic acid impurity, do not distill as a first step (acids can catalyze polymerization at high heat). Use this chemical wash to selectively remove the impurity.
Principle: 4-(1-Ethylpropoxy)benzoic acid reacts with base to form a water-soluble salt.[1][2] The aldehyde remains lipophilic and stays in the organic layer.
Figure 2: Purification workflow to remove oxidation byproducts.[1][2]
Step-by-Step Recovery:
-
Dissolution: Dissolve the "slushy" aldehyde in 5–10 volumes of Ethyl Acetate or Dichloromethane.
-
Wash: Transfer to a separatory funnel. Wash twice with saturated Sodium Bicarbonate (
) .[2]-
Note: Gas (
) will evolve.[2] Vent frequently.
-
-
Rinse: Wash the organic layer once with brine to remove trapped water.[2]
-
Dry: Dry over Anhydrous Magnesium Sulfate (
) for 10 minutes. -
Concentrate: Filter and remove solvent under reduced pressure (Rotovap).
-
Validate: Check NMR. The acid proton peak (broad, >11 ppm) should be gone.
Part 4: Frequently Asked Questions (FAQs)
Q: My aldehyde has turned into a solid block in the freezer. Is it ruined? A: Likely not. This compound may freeze at -20°C. However, if it remains solid at room temperature, that "solid" is the benzoic acid impurity.[1][2]
-
Test: Warm to 25°C. If it melts to a clear liquid, it is fine. If solids remain, it is oxidized.[3]
Q: Can I distill this compound to purify it? A: Yes, but with caution. Benzaldehydes have high boiling points.[2] Distilling at atmospheric pressure requires high heat, which promotes decomposition.
-
Recommendation: Use Vacuum Distillation (0.1–1.0 mmHg).[2] Ensure you use an oil bath, not a heat gun, to avoid hot spots.
Q: I am doing a reductive amination. Does a little acid impurity matter? A: Yes. The benzoic acid consumes your reducing agent (e.g., Sodium Triacetoxyborohydride) and alters the pH of the reaction, potentially stalling imine formation. Always purify if acid content >5%.[2]
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
-
BenchChem. Preventing Oxidation of Benzaldehyde Derivatives During Synthesis. Technical Support Guide.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 87615031, 4-[(4-pentan-3-ylphenoxy)methyl]benzaldehyde. (Structural analogue data used for physical property estimation).[2] [1][2]
-
Sigma-Aldrich. Safety Data Sheet: 4-Propoxybenzaldehyde. (Handling and storage classifications for lipophilic benzaldehydes).
-
Ingold, K. U. "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 1961 , 61 (6), pp 563–589. (Foundational text on radical chain mechanisms and inhibition).[2]
Sources
- 1. CAS 122-03-2: Benzaldehyde, 4-(1-methylethyl)- [cymitquimica.com]
- 2. 4-(4-(1-Ethylpropyl)phenoxymethyl)benzaldehyde | C19H22O2 | CID 87615031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN103130639B - Method for rectification and separation of benzoic acid, benzaldehyde, and toluene by single tower sidestream - Google Patents [patents.google.com]
Purification of 4-(1-Ethylpropoxy)benzaldehyde by recrystallization vs chromatography
Ticket ID: #EPB-PUR-001 Status: Open Topic: Recrystallization vs. Chromatography for Lipophilic Aldehydes Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering difficulty crystallizing 4-(1-ethylpropoxy)benzaldehyde because, like many branched alkoxybenzaldehydes, it is typically an oil or low-melting solid at room temperature.
While standard recrystallization is often ineffective for this specific derivative due to its low melting point (often <25°C), you have two superior purification pathways depending on your scale and purity requirements:
-
"Chemical Crystallization" (Bisulfite Adduct): The industrial "Gold Standard" for purifying liquid aldehydes. It converts the oil into a solid salt, allowing you to wash away impurities before regenerating the pure aldehyde.
-
Buffered Chromatography: Optimized silica gel purification that prevents the common "streaking" and oxidation issues associated with aldehydes.
Module 1: The "Chemical Crystallization" (Bisulfite Adduct)
Recommended For: Scale >5g, Removal of non-aldehyde impurities (e.g., alkyl halides, phenols).
Since the free aldehyde is an oil, we create a temporary solid derivative. This method exploits the reversible reaction between the aldehyde and sodium bisulfite to form a crystalline solid, effectively "recrystallizing" the molecule chemically.
The Mechanism
The nucleophilic bisulfite ion attacks the carbonyl carbon, forming a water-soluble (and often precipitating) sulfonate salt. Impurities (unreacted alkyl halides, phenols) remain in the organic layer.
Protocol: Bisulfite Purification Workflow
Step 1: Adduct Formation
-
Dissolve crude this compound (1 eq) in a minimal amount of Ethanol or Methanol (2–3 volumes).
-
Slowly add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (1.5 eq) with vigorous stirring.
-
Stir for 30–60 minutes. A thick white precipitate (the adduct) should form.
-
Troubleshooting: If no solid forms, the adduct may be soluble. Add excess EtOAc to the mixture. The adduct will remain in the aqueous phase (or precipitate), while impurities stay in the EtOAc.
-
Step 2: Washing
-
Filter the solid adduct (if precipitated) OR separate the aqueous layer (if soluble).[1][2]
-
Wash the solid/aqueous phase with Diethyl Ether or Hexanes (2x).
-
Why? This removes non-aldehyde organic impurities (e.g., unreacted 4-(1-ethylpropoxy)benzene derivatives).
-
Step 3: Regeneration
-
Suspend the solid adduct in a biphasic mixture of EtOAc and Water .
-
Slowly add 10% aqueous Na₂CO₃ or NaOH until pH >10.
-
Caution: Exothermic. Monitor temperature.
-
-
Stir until the solid dissolves and the organic layer clarifies.
-
Separate layers, dry organic phase over MgSO₄, and concentrate.
Visual Workflow: Bisulfite Purification
Caption: Logical flow for converting the oily aldehyde into a solid intermediate for purification.
Module 2: Buffered Chromatography (Flash Column)
Recommended For: Scale <2g, High Purity (>99%), Separation of closely eluting isomers.
Aldehydes are sensitive to the acidic surface of silica gel (pH ~5), which can catalyze:
-
Acetal formation (if alcohols are present in eluent).
-
Oxidation to benzoic acid.
-
Streaking (broad peaks), reducing resolution.
The Fix: Neutralize the Silica
You must deactivate the silica slightly to prevent tailing.
Protocol: 1% Et₃N Buffered Column
-
Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% Triethylamine (Et₃N) .
-
Packing: Pour the slurry and flush with 2 column volumes of the Hexane/Et₃N mix.
-
Note: This neutralizes acidic sites.
-
-
Elution: Run your gradient (e.g., Hexanes → 10% EtOAc/Hexanes).[1] You do not need to keep adding Et₃N to the eluent after the initial flush, though some chemists prefer maintaining 0.5%.
-
Loading: Load the crude oil as a concentrated solution in Hexanes:DCM (minimal DCM).
Comparison of Methods
| Feature | Recrystallization (Standard) | Bisulfite Adduct (Chemical) | Buffered Chromatography |
| Suitability | Poor (Product is oil/low melt) | Excellent (Creates solid salt) | Good (For small scale) |
| Yield | Low (Oiling out losses) | High (70–90%) | Moderate (Silica absorption) |
| Scalability | Difficult | Highly Scalable (kg+) | Expensive at Scale |
| Impurity Removal | Good for solids | Excellent for non-aldehydes | Excellent for all types |
Module 3: Troubleshooting "Oiling Out"
Issue: You are attempting to crystallize at low temperature (-20°C), but the product separates as a second liquid phase (oil) instead of crystals.
Root Cause:
-
Concentration too high: The saturation point is exceeded at a temperature where the product is still liquid (above its melting point).
-
Impurity depression: Impurities lower the melting point further, preventing solidification.
The "Seed & Starve" Protocol: If you strictly require physical crystallization (e.g., for X-ray or final specs):
-
Solvent: Use Pentane or Petroleum Ether (very non-polar).
-
Temperature: Cool to -78°C (Dry ice/Acetone). Most oils will solidify here.
-
Scratching: Scratch the glass vigorously with a glass rod to induce nucleation.
-
Slow Warming: Allow it to warm slowly to -20°C. If it melts again, your compound is simply an oil at these conditions; revert to Module 1 .
References & Authority
-
Purification of Aldehydes via Bisulfite Adducts:
-
Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for bisulfite purification protocols).
-
Kjell, D. P., et al.[3] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 1999 , 64(15), 5722-5724. Link (Demonstrates high-efficiency regeneration techniques).
-
-
Chromatography of Acid-Sensitive Compounds:
-
Not Voodoo X, University of Rochester. "Tips for Flash Column Chromatography: Acid Sensitive Compounds." Link (Authoritative academic source on buffering silica).
-
-
Physical Properties of Alkoxybenzaldehydes:
-
National Center for Biotechnology Information. PubChem Compound Summary for related derivatives (e.g., 4-isobutoxybenzaldehyde). Link (Verifying the low melting point nature of branched alkoxybenzaldehydes).
-
Sources
Validation & Comparative
Comparative 1H NMR Guide: 4-(1-Ethylpropoxy)benzaldehyde
Topic: 1H NMR Chemical Shifts of 4-(1-Ethylpropoxy)benzaldehyde Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists (Liquid Crystals).
Executive Summary & Structural Context
This guide provides a detailed structural analysis of This compound (also known as 4-(3-pentyloxy)benzaldehyde). This molecule represents a critical intermediate in the synthesis of nematic liquid crystals and pharmaceutical ether derivatives.
The primary analytical challenge with this molecule is distinguishing the branched alkoxy tail (1-ethylpropoxy) from its linear isomer (4-n-pentyloxybenzaldehyde). While the aromatic and aldehyde signals remain constant, the aliphatic region provides the diagnostic fingerprint required for structural validation.
The Core Differentiator
-
Target Molecule (Branched): Contains a methine proton (
) splitting into a quintet . -
Alternative (Linear): Contains an oxymethylene group (
) splitting into a triplet .
Chemical Structure & Proton Assignment Logic
To ensure accurate assignment, we define the proton environments below. The "1-ethylpropoxy" group implies the oxygen is attached to the central carbon of a pentane chain (chemically equivalent to a 3-pentyloxy group).
Figure 1: Structural connectivity and magnetic influence flow. The electron-withdrawing aldehyde deshields
Comparative Data Analysis
The following table contrasts the target molecule with its most common linear isomer (4-n-pentyloxybenzaldehyde) and the standard reference (4-methoxybenzaldehyde/Anisaldehyde).
Solvent: Deuterated Chloroform (
| Proton Environment | Signal Assignment | Target: 4-(1-Ethylpropoxy) | Linear Isomer: 4-n-Pentyloxy | Standard: 4-Methoxy |
| Aldehyde (-CHO) | Singlet ( | 9.88 ppm | 9.88 ppm | 9.87 ppm |
| Ar-H (Ortho to CHO) | Doublet ( | 7.83 ppm | 7.83 ppm | 7.85 ppm |
| Ar-H (Ortho to OR) | Doublet ( | 6.99 ppm | 6.98 ppm | 7.00 ppm |
| Diagnostic | 4.25 ppm (Quintet) | 4.04 ppm (Triplet) | 3.89 ppm (Singlet) | |
| Multiplet | 1.60 - 1.80 ppm ( | 1.82 ppm ( | N/A | |
| Terminal Methyl | Triplet | 0.96 ppm ( | 0.94 ppm ( | N/A |
Technical Interpretation[3][4][5][6]
-
The Roofing Effect: The aromatic protons (
and ppm) form an system. While they appear as doublets, higher-resolution instruments (600 MHz+) may reveal second-order "roofing" effects pointing toward each other. -
The Branching Shift: The shift from a primary ether (
, ~4.0 ppm) to a secondary ether ( , ~4.25 ppm) is the definitive proof of the "1-ethylpropoxy" structure. The splitting changes from a triplet ( neighbors) to a quintet ( neighbors from the two adjacent ethyl groups).
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducibility and minimize solvent impurity peaks, follow this self-validating protocol.
Reagents
-
Analyte: ~10-15 mg of this compound.
-
Solvent: 0.6 mL
(99.8% D) + 0.03% TMS (Tetramethylsilane). -
Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Workflow Diagram
Figure 2: Standardized acquisition workflow to minimize artifacts.
Critical Validation Steps
-
Shimming: Ensure the TMS peak at 0.00 ppm has a linewidth at half-height (
) of Hz. Poor shimming will obscure the fine splitting of the aromatic doublets. -
Water Peak: Expect a broad singlet for residual water in
around 1.56 ppm . This may overlap with the -proton multiplet of the ethyl chain. Mitigation: Add a single drop of and shake if precise integration of the 1.6-1.8 ppm region is required (the water peak will shift/disappear). -
Integration Check: Normalize the aldehyde proton (9.88 ppm) to 1.00 . The aromatic region should integrate to 4.00 , and the methyl triplet at ~0.96 ppm should integrate to 6.00 .
Synthesis & Impurity Profiling
When synthesizing this molecule via Williamson ether synthesis (4-hydroxybenzaldehyde + 3-bromopentane), common impurities may appear in the NMR.
-
Unreacted 4-Hydroxybenzaldehyde: Look for a broad phenolic
singlet around 5.0 - 6.0 ppm . -
Elimination Product (2-Pentene): If the reaction temperature was too high, elimination competes with substitution. Look for vinylic protons at 5.4 - 5.6 ppm .
-
Residual Solvent (Acetone): Often used in glassware cleaning. Singlet at 2.17 ppm .
References
-
BenchChem. (2025).[2] Comparative 1H NMR Spectral Analysis of 4-Alkoxybenzaldehydes. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). Benzaldehyde, 4-(pentyloxy)- Mass and NMR Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
PubChem. (2025).[3][4] 4-Propoxybenzaldehyde Spectral Data. National Library of Medicine. Retrieved from [Link]
Sources
A Comparative Guide to IR Spectroscopy of 4-Alkoxybenzaldehydes: Decoding the Ether and Aldehyde Signatures
For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable tool for functional group identification and structural elucidation. This guide provides an in-depth analysis of the characteristic IR absorption peaks for the ether and aldehyde functionalities within 4-alkoxybenzaldehydes, a common structural motif in pharmaceuticals and fine chemicals. We will move beyond simple peak identification to explore the underlying electronic and vibrational principles that govern their spectral appearance, offering a robust framework for accurate interpretation.
The Diagnostic Power of Vibrational Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. Each functional group possesses a unique set of vibrational frequencies, resulting in a characteristic pattern of absorption bands in the IR spectrum. The position (wavenumber, cm⁻¹), intensity, and shape of these bands provide a veritable fingerprint of the molecule's structure. In the case of 4-alkoxybenzaldehydes, we are primarily interested in the distinct signatures of the aromatic ether linkage (Ar-O-R) and the conjugated aldehyde group (Ar-CHO).
The Aldehyde Group: A Tale of Two Stretches
The aldehyde functional group offers two highly diagnostic sets of peaks in the IR spectrum, making it one of the more readily identifiable functionalities.
The Carbonyl (C=O) Stretch
The C=O stretching vibration in aldehydes and ketones gives rise to one of the strongest and sharpest peaks in an IR spectrum due to the large change in dipole moment during the vibration.[1][2] For 4-alkoxybenzaldehydes, the aldehyde group is conjugated with the aromatic ring. This conjugation, along with the electron-donating nature of the para-alkoxy group, has a predictable influence on the C=O bond order and, consequently, its stretching frequency.
-
Conjugation Effect : The π-system of the benzene ring delocalizes electron density into the carbonyl group. This delocalization reduces the double-bond character of the C=O bond, weakening it and lowering its vibrational frequency compared to a saturated aliphatic aldehyde (which appears at 1740-1720 cm⁻¹).[3][4][5] For aromatic aldehydes like benzaldehyde, this shifts the peak to the 1710-1685 cm⁻¹ range.[3][6]
-
Substituent Effect : The alkoxy group at the para position is a strong electron-donating group (EDG) through resonance.[7] It pushes electron density into the aromatic ring, which is then further delocalized into the carbonyl group. This enhanced electron density further decreases the C=O bond order, causing an additional shift to a lower wavenumber (a redshift).[1][7] For example, the C=O stretch of benzaldehyde is observed around 1702-1705 cm⁻¹, whereas for 4-methoxybenzaldehyde (p-anisaldehyde), it is found at a lower frequency of approximately 1696 cm⁻¹ (in DMSO).[7][8]
The Aldehydic C-H Stretch: The Fermi Doublet
A definitive feature for an aldehyde is the stretching vibration of the hydrogen atom attached to the carbonyl carbon (the aldehydic C-H). This vibration typically appears as a pair of weak to medium intensity peaks between 2860 cm⁻¹ and 2700 cm⁻¹.[3][4][9] This characteristic doublet arises from a phenomenon known as Fermi resonance .[6][10] The fundamental C-H stretching vibration has a similar energy to the first overtone of the aldehydic C-H bending vibration (which occurs around 1400-1350 cm⁻¹).[10] This interaction causes the two energy levels to mix and repel, resulting in two distinct absorption bands instead of one.[6][10]
-
Peak 1 : Appears around 2850-2800 cm⁻¹ . This peak can sometimes be obscured by or appear as a shoulder on the stronger sp³ C-H stretching bands of the alkoxy group.[3][10]
-
Peak 2 : Appears around 2750-2700 cm⁻¹ . This lower wavenumber peak is often more distinct and is a crucial diagnostic marker for confirming the presence of an aldehyde.[3][4][10]
The presence of this doublet is a highly reliable way to distinguish an aldehyde from a ketone, which lacks this specific C-H bond.[5][9]
The Aromatic Ether Linkage: Asymmetric C-O-C Stretching
Ethers are characterized by their C-O single bond stretching vibrations. While aliphatic ethers show a strong band around 1150-1050 cm⁻¹, the spectral signature of an alkyl aryl ether, such as a 4-alkoxybenzaldehyde, is more complex and diagnostic.[11][12][13]
Due to the different electronic nature of the aromatic (sp²) and alkyl (sp³) carbons attached to the oxygen, two distinct C-O stretching bands are observed, corresponding to the asymmetric and symmetric vibrations of the Ar-O-C unit.
-
Asymmetric C-O-C Stretch (Ar-O bond) : This is the most prominent and useful band for alkyl aryl ethers. It appears as a strong, sharp peak in the 1275-1200 cm⁻¹ range.[11] This absorption is at a higher frequency than in dialkyl ethers because the C(sp²)-O bond is strengthened by resonance with the aromatic ring.
-
Symmetric C-O-C Stretch (O-C(alkyl) bond) : A second, typically strong band appears at a lower frequency, usually in the 1050-1000 cm⁻¹ range.[12][13]
The presence of both of these strong bands in the fingerprint region, coupled with the absence of a broad O-H band (which would indicate an alcohol or phenol), provides strong evidence for an aromatic ether functionality.
Comparative Data Summary
The table below summarizes the key diagnostic IR peaks for the aldehyde and ether groups in a typical 4-alkoxybenzaldehyde.
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity | Shape / Notes |
| Aldehyde | C=O Stretch | 1705 - 1685 | Strong | Sharp. Position is lowered by conjugation and para-electron-donating groups.[3][4][7] |
| Aldehydic C-H Stretch | 2850 - 2800 & 2750 - 2700 | Weak - Medium | Often appears as a two-peak "Fermi doublet". The ~2720 cm⁻¹ peak is highly diagnostic.[3][10] | |
| Aromatic Ether | Asymmetric C(aryl)-O-C Stretch | 1275 - 1200 | Strong | Sharp and very characteristic of alkyl aryl ethers.[11] |
| Symmetric C(aryl)-O-C Stretch | 1050 - 1000 | Strong | Second strong band confirming the ether linkage.[12][13] | |
| Aromatic Ring | C=C Stretches | 1600 - 1450 | Medium - Weak | Multiple peaks characteristic of the benzene ring.[14][15] |
Visualizing the Key Vibrational Modes
The following diagram illustrates the molecular structure of a 4-alkoxybenzaldehyde and highlights the bonds responsible for the key diagnostic IR absorptions.
Caption: Key IR vibrational modes in a 4-alkoxybenzaldehyde.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
This protocol outlines the standard procedure for obtaining a Fourier-Transform Infrared (FT-IR) spectrum of a 4-alkoxybenzaldehyde sample, which is typically a solid or a high-boiling liquid at room temperature.
Objective: To measure the characteristic infrared absorption frequencies of a 4-alkoxybenzaldehyde derivative.
Materials:
-
4-alkoxybenzaldehyde sample
-
Fourier-Transform Infrared (FT-IR) Spectrometer with a clean, dry sample compartment
-
Attenuated Total Reflectance (ATR) accessory (recommended) or KBr plates/powder
-
Spatula
-
Cleaning solvent (e.g., isopropanol or acetone)
-
Lint-free wipes
Methodology (using ATR-FTIR):
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe the surface gently with a lint-free wipe dampened with isopropanol and allow it to dry completely.
-
With nothing on the crystal, close the sample compartment and acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂ and H₂O) and the instrument's response, which will be digitally subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the 4-alkoxybenzaldehyde sample directly onto the center of the ATR crystal. If the sample is a solid, use the tip of a clean spatula to apply a thin, even layer.
-
Lower the ATR press arm to apply firm, consistent pressure on the sample. This ensures good optical contact between the sample and the crystal, which is essential for a high-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Close the sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample measurement against the previously collected background spectrum to generate the final absorbance or transmittance spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Compare the observed peaks with the expected values for the aldehyde and aromatic ether functional groups as detailed in the comparative table above. Pay close attention to the C=O stretch, the aldehydic C-H doublet, and the two strong C-O stretches.
-
-
Cleaning:
-
Raise the press arm and clean the sample from the ATR crystal using a wipe and the appropriate solvent. Ensure the accessory is clean for the next user.
-
This workflow provides a rapid, reliable, and reproducible method for analyzing 4-alkoxybenzaldehyde samples, requiring minimal sample preparation.
Caption: ATR-FTIR experimental workflow.
References
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Chem 220 Handouts. Retrieved from [Link]
-
Brainly. (2023, July 1). Analyze the IR spectrum of p-anisaldehyde. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Smith, B. C. (2020, December 20). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]
-
Oregon State University. (2020, February 7). CH 336: Aldehyde Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2014, November 11). Why are there two C-H spectra for the aldehyde proton in IR? Retrieved from [Link]
-
Fiveable. (2025, August 15). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]
-
Gable, K. (2018, September 22). Carbonyl Stretching Vibrations. Oregon State University. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
-
OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Chemistry Steps. (2025, September 20). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
Sources
- 1. The C=O Stretch [sites.science.oregonstate.edu]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Justify the carbonyl stretching frequencies indicated for benzald... | Study Prep in Pearson+ [pearson.com]
- 9. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative Mesophase Stability: n-Propoxy vs. Ethylpropoxy Liquid Crystals
Executive Summary
In the engineering of thermotropic liquid crystals (LCs) for pharmaceutical and optoelectronic applications, the architecture of the terminal alkoxy tail is a critical determinant of phase behavior. This guide compares the mesophase stability of
Key Finding: The linear
Chemical Architecture & Mechanistic Basis
To understand the divergence in stability, we must analyze the molecular geometry and its impact on Van der Waals forces.
The Structural Competitors
-
-Propoxy (
): A linear, flexible chain.[1] It possesses a high aspect ratio (length-to-width), favoring parallel alignment of the mesogenic cores. -
Ethylpropoxy (Branched, e.g., 2-ethylpropoxy): A bulky tail where an ethyl group protrudes laterally from the propoxy chain.[1] This increases the molecular breadth (
) without significantly increasing the effective length ( ), reducing the aspect ratio ( ).
Mechanism of Stabilization vs. Destabilization
The stability of a mesophase (Nematic or Smectic) depends on the anisotropic dispersion forces between the rigid cores.
-
Interdigitation (Linear):
-Propoxy chains can interdigitate between layers, stabilizing Smectic (layered) phases. The linear shape maximizes surface area contact, elevating the energy required to isotropize the system (High ). -
Steric Exclusion (Branched): The ethyl branch creates a "steric bump." When molecules attempt to align, this bump forces the cores apart, increasing the average intermolecular distance. This weakens the intermolecular attractive forces, leading to lower transition temperatures and often eliminating layered (Smectic) ordering in favor of the less ordered Nematic phase.
Visualization of Packing Efficiency
The following diagram illustrates the disruption caused by the ethyl branch compared to the linear packing of the
Caption: Comparative packing dynamics. The linear n-propoxy allows tight core interaction (Green), while the ethyl branch creates steric exclusion (Red), lowering thermal stability.
Experimental Protocol: Characterizing Stability
To objectively compare these moieties, a self-validating workflow combining Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is required.
Materials & Preparation
-
Substrates: Glass slides treated with polyimide (for planar alignment).[1]
-
Thermal History: Samples must be heated to Isotropic liquid and cooled (
) twice to erase thermal memory before recording data.
The Characterization Workflow
Caption: Standardized workflow for mesophase validation. DSC provides quantitative energy data, while POM validates phase identity via texture analysis.
Protocol Steps for Validation
-
Calibration: Calibrate DSC using Indium (
) to ensure accuracy. -
Texture Identification (POM):
-
Enthalpy Check: Compare the
of the clearing transition. A sharp, high-energy peak indicates a linear, well-ordered system ( -propoxy). A broader, lower-energy peak suggests disorder (ethylpropoxy).
Performance Data Comparison
The following table synthesizes typical Structure-Property Relationship (SPR) data for alkoxy-substituted phenyl benzoate cores, a standard model in LC research.
| Property | Ethylpropoxy (Branched) | Scientific Implication | |
| Melting Point ( | High (~65°C) | Low (~35-45°C) | Branching disrupts crystal lattice packing, lowering |
| Clearing Point ( | High (~140°C) | Moderate (~85°C) | Linear chains sustain LC phase to higher temps; branching destabilizes it.[1] |
| Mesophase Range | Broad (>70°C) | Narrow (<40°C) | |
| Phase Types | Smectic & Nematic | Predominantly Nematic | Steric bulk suppresses layered (Smectic) formation. |
| Viscosity | Higher | Lower | Branched tails increase free volume, reducing viscosity. |
| Enthalpy of Clearing | High | Low | Less energy required to randomize branched molecules. |
Note: Exact temperatures vary by core structure (e.g., biphenyl vs. terphenyl), but the relative trend (Linear > Branched for stability) is universal [1, 2].
Application Recommendations
When to use -Propoxy
-
High-Temperature Displays: When the device must operate in outdoor/automotive environments (
).[1] -
Smectic Applications: For bistable displays or memory devices requiring layered order.[1]
-
Structural Integrity: When maximum intermolecular cohesion is required.[1]
When to use Ethylpropoxy
-
Drug Delivery Systems: The lowered melting point and increased free volume improve the solubility of hydrophobic drugs within the LC matrix [3].
-
Fast-Switching Devices: The reduced viscosity (due to disrupted packing) allows for faster reorientation times in electric fields.
-
Low-Temperature Operation: Prevents crystallization at room temperature, keeping the material in the mesophase.
References
-
Effect of Alkoxy Chain Length/Branching on Mesophases Source: MDPI, Molecules / Int. J. Mol. Sci. Citation: Comparison of linear vs. lateral substituted alkoxy chains confirms that lateral bulk (branching) significantly lowers
and suppresses smectic phases due to steric hindrance. -
Structure-Property Relationships in Liquid Crystals Source: Royal Society of Chemistry (RSC), CrystEngComm Citation: Studies on alkyl vs. alkoxy tails demonstrate that linear extension stabilizes mesophases, while branching or thio-substitution introduces flexibility that reduces thermal stability.
-
Liquid Crystals in Drug Delivery Source: National Institutes of Health (NIH) / PMC Citation: Analysis of mesophase structures for pharmaceutical applications, highlighting how tail modification impacts solubility and phase transition temperatures for biological compatibility.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. srd.nist.gov [srd.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-(1-Ethylpropoxy)benzaldehyde
As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded understanding of the proper disposal of 4-(1-Ethylpropoxy)benzaldehyde. The protocols herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.
The causality behind these procedures is rooted in the chemical's inherent properties and the regulatory framework established by agencies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2]
Section 1: Hazard Assessment and Chemical Profile
The primary hazards associated with this class of compounds include:
-
Skin Irritation : May cause skin irritation upon contact.[5]
-
Respiratory Irritation : Vapors or mists may cause respiratory tract irritation.[5]
-
Combustibility : Many similar benzaldehydes are combustible liquids, meaning they can ignite when exposed to an ignition source at elevated temperatures.[3][7]
This assessment dictates that this compound must be treated as hazardous waste. Under no circumstances should it be disposed of via the sanitary sewer system.[5][8]
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | p-(1-Ethylpropoxy)benzaldehyde | N/A |
| Molecular Formula | C₁₂H₁₆O₂ | N/A |
| Molecular Weight | 192.26 g/mol | N/A |
| CAS Number | 85465-35-6 | N/A |
| Probable Hazards | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [3][4][5] |
Section 2: Core Principles of Chemical Waste Management
Compliance with hazardous waste regulations is a legal and ethical responsibility for all laboratory personnel.[3] The Resource Conservation and Recovery Act (RCRA), administered by the EPA, provides the legal framework for managing hazardous waste in the United States.[2] OSHA regulations ensure worker safety during these operations.[1]
Key tenets for compliant disposal include:
-
Segregation : Chemical wastes must be segregated by hazard class to prevent dangerous reactions. For this compound waste, this means:
-
Container Management : Waste containers must be:
-
In good condition, free from leaks or damage.[9]
-
Made of a material compatible with the chemical (e.g., glass or polyethylene).
-
Kept securely closed except when adding waste. A funnel should never be left in the opening.[9]
-
Stored in a designated "Satellite Accumulation Area" within the lab, near the point of generation.[9]
-
-
Labeling : Proper labeling is critical to prevent accidents and ensure correct disposal by your institution's Environmental Health & Safety (EH&S) office. The label must clearly state:
Section 3: Standard Operating Procedure (SOP) for Disposal
This section provides step-by-step instructions for managing waste streams containing this compound.
3.1 Disposal of Unused or Surplus Product
Unwanted or expired this compound must be disposed of as hazardous waste.
-
Step 1 : Ensure the original container is in good condition and the manufacturer's label is intact.
-
Step 2 : If the original label is damaged, re-label the container with all required information.
-
Step 3 : Place the container in your lab's designated Satellite Accumulation Area for hazardous waste pickup.
-
Step 4 : Request a waste pickup from your institution's EH&S department. Do not attempt to dispose of it yourself.
3.2 Disposal of Contaminated Liquid Waste (e.g., Reaction Mixtures, Solvent Rinses)
-
Step 1 : Designate a specific, compatible waste container for non-halogenated organic waste.
-
Step 2 : Affix a "Hazardous Waste" label to the container before adding any waste.
-
Step 3 : As you add waste, update the label with the chemical name "this compound" and any other solvents or reagents present, along with their estimated percentages.
-
Step 4 : Keep the container tightly capped when not in use. Store it in secondary containment (e.g., a chemical-resistant tray or bucket) to contain potential spills.[5]
-
Step 5 : Once the container is 90% full, arrange for its collection by EH&S.[9]
3.3 Disposal of Contaminated Solid Waste (e.g., Gloves, Weigh Boats, Absorbent Paper)
-
Step 1 : Collect all solid waste contaminated with this compound in a designated, leak-proof container, such as a sturdy plastic bag or a labeled drum.
-
Step 2 : This container must also be labeled as "Hazardous Waste" and list the chemical contaminants.
-
Step 3 : Keep the container sealed and store it with other solid chemical waste.
-
Step 4 : Arrange for pickup through your institution's EH&S office.
3.4 Management of Empty Containers
An "empty" container that once held this compound must be handled carefully as it retains chemical residues.[3]
-
Step 1 : Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Step 2 : The first rinseate is considered hazardous waste and must be collected in your designated non-halogenated organic liquid waste container.[8] Subsequent rinses can often be collected in the same container.
-
Step 3 : After rinsing and air-drying, completely deface or remove the original label.[8]
-
Step 4 : The rinsed, unlabeled container can now be disposed of in the appropriate solid waste stream (e.g., glassware disposal box).[3][8]
Section 4: Emergency Spill Procedures
In the event of a small spill, your safety is the first priority.
-
Step 1: Alert & Evacuate : Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate and call your institution's emergency number.
-
Step 2: Ventilate : Ensure the area is well-ventilated.
-
Step 3: Protect : Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Step 4: Contain & Absorb : Contain the spill with an inert absorbent material like vermiculite, dry sand, or a commercial sorbent pad.[7] Do not use combustible materials like paper towels as the primary absorbent.
-
Step 5: Collect : Carefully scoop the absorbent material into a designated container for hazardous solid waste.
-
Step 6: Clean : Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Step 7: Dispose : Seal and label the waste container and arrange for pickup from EH&S.
Section 5: Disposal Decision Workflow
The following diagram provides a visual guide to the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for proper waste stream management.
References
-
OSHA. (n.d.). Hazardous waste operations and emergency response (1910.120). Occupational Safety and Health Administration. Retrieved from [Link]
-
CPAchem. (2022). Safety data sheet for Benzaldehyde-DNPH. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2026). Hazardous Waste. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-(1-Ethylpropyl)phenoxymethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-ethyl- (CAS 4748-78-1). Retrieved from [Link]
-
Synerzine. (2018). Safety Data Sheet for Benzaldehyde, 4-(1-methylethyl)-. Retrieved from [Link]
Sources
- 1. 4-(4-(1-Ethylpropyl)phenoxymethyl)benzaldehyde | C19H22O2 | CID 87615031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 122-03-2: Benzaldehyde, 4-(1-methylethyl)- [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-丙氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. synerzine.com [synerzine.com]
- 6. cpachem.com [cpachem.com]
- 7. fishersci.com [fishersci.com]
- 8. Benzaldehyde, 4-(1-oxopropoxy)- | C10H10O3 | CID 123519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
